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Compound of Interest

Compound Name: ASP5878

Cat. No.: B605635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ASP5878 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs),

targeting FGFR1, 2, 3, and 4.[1][2][3] It is an orally bioavailable compound that has

demonstrated potential antineoplastic activity by inhibiting FGFR-mediated signal transduction

pathways, which are crucial for cell proliferation and survival in various cancers.[2][4]

Preclinical studies have shown its efficacy in tumor models of urothelial cancer and

hepatocellular carcinoma (HCC) harboring FGFR genetic alterations.[2][5][6] These notes

provide detailed protocols for the preparation and administration of ASP5878 for in vivo animal

studies, based on established preclinical research.

Physicochemical and Pharmacological Properties
A summary of the key properties of ASP5878 is provided below to guide formulation and

experimental design.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b605635?utm_src=pdf-interest
https://www.benchchem.com/product/b605635?utm_src=pdf-body
https://www.selleckchem.com/products/asp5878.html
https://aacrjournals.org/mct/article/16/1/68/146161/ASP5878-a-Novel-Inhibitor-of-FGFR1-2-3-and-4
https://www.medchemexpress.com/asp5878.html
https://aacrjournals.org/mct/article/16/1/68/146161/ASP5878-a-Novel-Inhibitor-of-FGFR1-2-3-and-4
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/fgfr-inhibitor-asp5878
https://aacrjournals.org/mct/article/16/1/68/146161/ASP5878-a-Novel-Inhibitor-of-FGFR1-2-3-and-4
https://pmc.ncbi.nlm.nih.gov/articles/PMC5329164/
https://www.researchgate.net/figure/Chemical-structure-of-ASP5878_fig1_310841754
https://www.benchchem.com/product/b605635?utm_src=pdf-body
https://www.benchchem.com/product/b605635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Name

2-[4-({5-[(2,6-difluoro-3,5-

dimethoxyphenyl)methoxy]pyri

midin-2-yl}amino)-1H-pyrazol-

1-yl]ethan-1-ol

[5]

Molecular Formula C18H19F2N5O4 [1]

Molecular Weight 407.37 g/mol [1]

In Vitro IC50

FGFR1: 0.47 nM, FGFR2: 0.60

nM, FGFR3: 0.74 nM, FGFR4:

3.5 nM

[1][7][8]

Solubility

DMSO: 81 mg/mL (198.83

mM); Water: Insoluble;

Ethanol: Insoluble

[1]

Storage (Powder) 3 years at -20°C [1]

Storage (Stock Solution)
1 year at -80°C in solvent; 1

month at -20°C in solvent
[1]

Signaling Pathway of ASP5878
ASP5878 exerts its therapeutic effect by inhibiting the FGF/FGFR signaling pathway. Upon

binding of FGF ligands, FGFRs dimerize and autophosphorylate, recruiting adaptor proteins

like FGFR substrate 2 (FRS2).[2] This activates downstream pathways, including the RAS-

RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.[2][7] ASP5878
blocks the initial FGFR phosphorylation, thereby inhibiting the entire downstream cascade.[2]

[7]
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Caption: Mechanism of action of ASP5878 in the FGFR signaling pathway.

Experimental Protocols
Preparation of ASP5878 for Oral Administration
(Suspension)
This protocol is based on methods used in published xenograft studies.[2][5]

Materials:

ASP5878 powder

0.5% (w/v) Methyl cellulose (MC) in sterile water

Sterile conical tubes (15 mL or 50 mL)

Weighing scale and spatula

Vortex mixer

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b605635?utm_src=pdf-body-img
https://www.benchchem.com/product/b605635?utm_src=pdf-body
https://www.benchchem.com/product/b605635?utm_src=pdf-body
https://aacrjournals.org/mct/article/16/1/68/146161/ASP5878-a-Novel-Inhibitor-of-FGFR1-2-3-and-4
https://pmc.ncbi.nlm.nih.gov/articles/PMC5329164/
https://www.benchchem.com/product/b605635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oral gavage needles

Procedure:

Calculate the required amount of ASP5878 based on the desired dose (e.g., 3 mg/kg) and

the number and weight of the animals. For example, for 10 mice weighing 20g each, to be

dosed at 3 mg/kg with a dosing volume of 10 mL/kg (0.2 mL/mouse), the total volume

needed is 2 mL. The total drug needed is 0.6 mg. It is advisable to prepare a slight excess

(e.g., 2.5 mL).

Weigh the calculated amount of ASP5878 powder and place it in a sterile conical tube.

Prepare the 0.5% MC vehicle by dissolving methyl cellulose in sterile water.

Add the required volume of 0.5% MC to the tube containing ASP5878.

Vortex the tube vigorously for 5-10 minutes to ensure a uniform suspension. Visually inspect

to ensure there are no large clumps of powder.

The suspension should be prepared fresh daily before administration. Keep the suspension

on a vortex or mix well before each animal is dosed to ensure homogeneity.

Alternative Vehicle Formulations for Oral Administration
For compounds with poor solubility, alternative vehicles can be used to improve bioavailability.

The following formulations have also been reported for ASP5878.[1][3]

Formulation A: PEG300/Tween-80/Saline

Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

Procedure:

Dissolve ASP5878 in DMSO first.

Add PEG300 and mix until clear.

Add Tween-80 and mix until clear.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b605635?utm_src=pdf-body
https://www.benchchem.com/product/b605635?utm_src=pdf-body
https://www.benchchem.com/product/b605635?utm_src=pdf-body
https://www.benchchem.com/product/b605635?utm_src=pdf-body
https://www.selleckchem.com/products/asp5878.html
https://www.medchemexpress.com/asp5878.html
https://www.benchchem.com/product/b605635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Finally, add saline to reach the final volume.

This solution should be used immediately.[1]

Formulation B: Corn Oil

Composition: 10% DMSO, 90% Corn Oil

Procedure:

Dissolve ASP5878 in DMSO.

Add the corn oil and mix thoroughly.

Animal Dosing and Study Design
The following is a general workflow for an in vivo efficacy study using a xenograft model.

Animal Models:

Male nude mice (BALB/c nu/nu or similar), 5-6 weeks old, are commonly used for xenograft

studies.[2][5]

Tumor Cell Inoculation:

Cancer cell lines harboring FGFR alterations (e.g., UM-UC-14, RT-112, Hep3B2.1-7) are

subcutaneously inoculated into the flank of the mice.[2][5]

A typical inoculation volume is 3 x 10^6 cells in 0.1 mL of a 1:1 mixture of Matrigel and PBS.

[2][5]

Treatment Protocol:

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

and vehicle control groups.

Administer ASP5878 orally once daily at doses ranging from 0.3 to 10 mg/kg.[5] A dose of 3

mg/kg has been shown to induce tumor regression.[1][2]
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The vehicle control group should receive the same volume of the corresponding vehicle

(e.g., 0.5% MC).

Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated

using the formula: (Length × Width²) / 2.[2][5]

The study duration can vary, but efficacy is often observed within 14-21 days of treatment.[2]

[7]
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Caption: General experimental workflow for in vivo efficacy studies of ASP5878.
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Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Paramet
er

Animal
Model

Cell
Line

Dose Route Vehicle
Outcom
e

Referen
ce

Antitumor

Activity

Nude

Mice

UM-UC-

14

0.3 - 10

mg/kg

Oral

(daily)
0.5% MC

Dose-

depende

nt tumor

growth

inhibition

[5]

Antitumor

Activity

Nude

Mice

RT-112

(Gem-

resistant)

3, 10

mg/kg

Oral

(daily)
0.5% MC

Tumor

growth

inhibition

[5]

Antitumor

Activity

Nude

Mice

Hep3B2.

1-7

1, 3

mg/kg

Oral

(daily)
0.5% MC

9% and

88%

tumor

regressio

n,

respectiv

ely

[2][7]

Antitumor

Activity

Nude

Mice

(orthotopi

c)

HuH-7 3 mg/kg
Oral

(daily)

0.5% MC

or

Cremoph

or

EL/Ethan

ol

Complete

tumor

regressio

n and

extended

survival

[2]

Pharmac

odynamic

s

Nude

Mice

UM-UC-

14

Single

dose
Oral 0.5% MC

Inhibition

of

FGFR3

phosphor

ylation in

tumors

[5]

Pharmac

odynamic

s

Nude

Mice

Hep3B2.

1-7

1, 3

mg/kg

Oral 0.5% MC Suppress

ion of

FRS2

and ERK

phosphor

[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5329164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5329164/
https://aacrjournals.org/mct/article/16/1/68/146161/ASP5878-a-Novel-Inhibitor-of-FGFR1-2-3-and-4
https://www.cancer-research-network.com/2019/06/17/asp5878-is-an-oral-active-inhibitor-of-fgfr-1-2-3-and-4-with-anti-tumor-activity/
https://aacrjournals.org/mct/article/16/1/68/146161/ASP5878-a-Novel-Inhibitor-of-FGFR1-2-3-and-4
https://pmc.ncbi.nlm.nih.gov/articles/PMC5329164/
https://www.cancer-research-network.com/2019/06/17/asp5878-is-an-oral-active-inhibitor-of-fgfr-1-2-3-and-4-with-anti-tumor-activity/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ylation in

tumors

Conclusion
ASP5878 is a promising FGFR inhibitor with demonstrated preclinical efficacy. For animal

studies, oral administration via gavage is the standard route. A suspension in 0.5% methyl

cellulose is a well-documented and effective vehicle for delivering consistent doses in xenograft

models. Careful preparation of the formulation and adherence to a consistent dosing schedule

are critical for obtaining reproducible results. Researchers should always adhere to institutional

guidelines for animal care and use throughout the experimental process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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